molecular formula C14H15N3O6S B2573497 N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2034342-16-8

N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2573497
CAS No.: 2034342-16-8
M. Wt: 353.35
InChI Key: RPXZQCCSSISCQO-UHFFFAOYSA-N
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Description

N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bifuran moiety, an imidazolidine ring, and a methanesulfonyl group

Preparation Methods

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted synthesis for efficiency .

Chemical Reactions Analysis

N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions:

    Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-({[2,3’-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can be compared with other bifuran derivatives and imidazolidine compounds:

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.

Biological Activity

N-({[2,3'-bifuran]-5-yl}methyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a bifuran moiety linked to a methanesulfonyl group and an imidazolidine core. The molecular structure can be represented as follows:

CxHyNzOnSm\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}\text{S}_{m}

Where x,y,z,n,mx,y,z,n,m represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro Studies : The compound demonstrated effectiveness against various bacterial strains, including resistant strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Antiparasitic Activity

Research has explored the compound's potential against parasitic infections such as Chagas disease. In a study focusing on Trypanosoma cruzi:

  • Synergistic Effects : The compound was tested in combination with established treatments like benznidazole, showing enhanced efficacy in reducing parasitemia in murine models . This suggests a potential role in polypharmacology strategies to combat resistant strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within pathogens:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes.
  • Membrane Disruption : The lipophilic nature of the bifuran moiety allows it to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis.

Study 1: Antibacterial Efficacy

A systematic evaluation of the compound's antibacterial properties revealed that it significantly reduces colony-forming units (CFUs) of Staphylococcus aureus in biofilm contexts. The study highlighted its potential as an adjunct treatment alongside conventional antibiotics .

Study 2: Antiparasitic Synergy

In murine models of Chagas disease, this compound was combined with benznidazole. Results indicated a synergistic effect that improved survival rates and reduced parasite load compared to monotherapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
BenznidazoleC12H10N4O5\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}_{5}Antiparasitic
N-(bifuran)-methyl-benzamideC15H12N2O3\text{C}_{15}\text{H}_{12}\text{N}_{2}\text{O}_{3}Antimicrobial
N-(bifuran)-methanesulfonamideC10H11N3O4S\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_4\text{S}Antimicrobial

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S/c1-24(20,21)17-6-5-16(14(17)19)13(18)15-8-11-2-3-12(23-11)10-4-7-22-9-10/h2-4,7,9H,5-6,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXZQCCSSISCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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